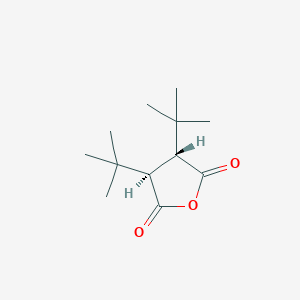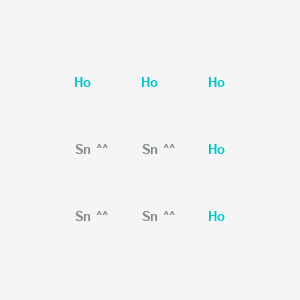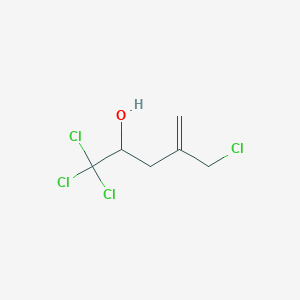
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol typically involves the chlorination of specific precursors under controlled conditions. One common method includes the reaction of 4-penten-2-ol with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce less chlorinated alcohols.
科学研究应用
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into target molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into its potential as a precursor for pharmaceuticals that require chlorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials that require specific chlorinated structures.
作用机制
The mechanism by which 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms and hydroxyl group can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. These interactions can affect molecular pathways and processes, making the compound valuable in research and industrial applications.
相似化合物的比较
Similar Compounds
- 1,1,1-Trichloro-2-methyl-2-propanol
- 1,1,1-Trichloro-3-chloropropane
- 1,1,1-Trichloro-2-propanol
Uniqueness
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a pentenyl backbone. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
90455-05-3 |
|---|---|
分子式 |
C6H8Cl4O |
分子量 |
237.9 g/mol |
IUPAC 名称 |
1,1,1-trichloro-4-(chloromethyl)pent-4-en-2-ol |
InChI |
InChI=1S/C6H8Cl4O/c1-4(3-7)2-5(11)6(8,9)10/h5,11H,1-3H2 |
InChI 键 |
JRAWIZZGOONAMW-UHFFFAOYSA-N |
规范 SMILES |
C=C(CC(C(Cl)(Cl)Cl)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


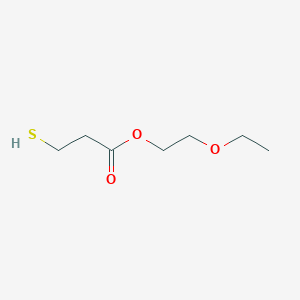

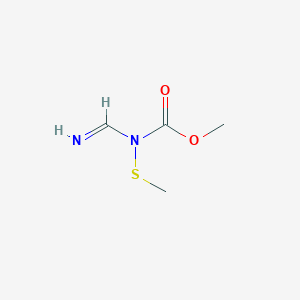
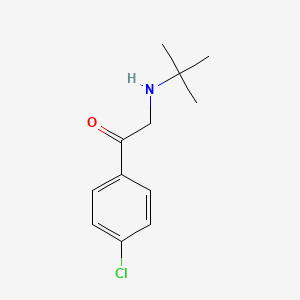
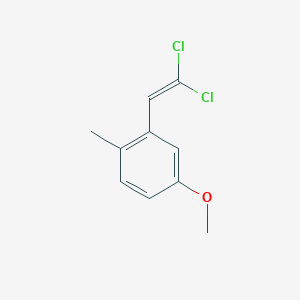

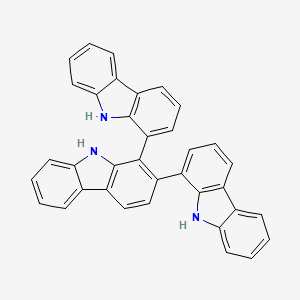
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
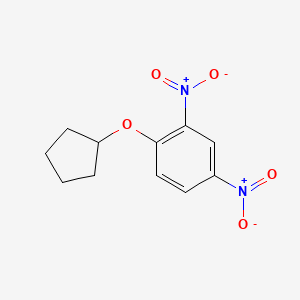
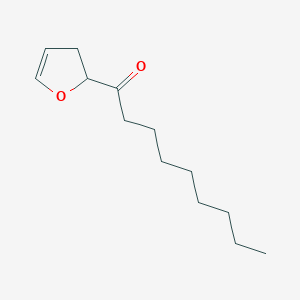
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
